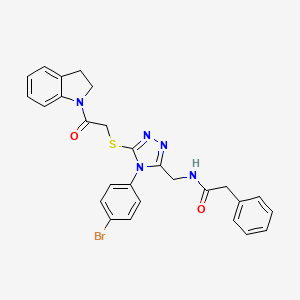

![molecular formula C25H19ClN2O2S B2954284 (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate CAS No. 478079-35-5](/img/structure/B2954284.png)

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

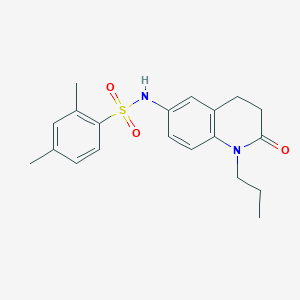

This compound is a quinoline derivative with a complex structure. It contains a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline core is attached to a 4-chlorophenyl group through a sulfanyl linkage, and a 3-methylbenzoate group through an imine linkage .

Molecular Structure Analysis

The molecular formula of this compound is C25H19ClN2O2S. It contains a quinoline core, a sulfanyl linkage, an imine linkage, a 4-chlorophenyl group, and a 3-methylbenzoate group .Applications De Recherche Scientifique

Antitumor Effects of Quinoline Derivatives

Quinoline derivatives, such as R115777, a potent and selective inhibitor of farnesyl protein transferase, have demonstrated significant antitumor effects in vivo following oral administration in mice. These findings are rooted in the study of Ras prenylation processes, highlighting the potential of quinoline derivatives in cancer treatment and their development through systematic structural modification and pharmacological evaluation (Venet, End, & Angibaud, 2003).

Novel Enzymatic Enhancers

Quinolinones and their derivatives have been explored for their ability to enhance enzymatic activities. A study on the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis (PTC) conditions revealed that certain thienoquinolinones significantly increased the activity of α-amylase, suggesting potential applications in enzymatic process enhancement (Abass, 2007).

Antimicrobial and Mosquito Larvicidal Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial and mosquito larvicidal activities. For instance, a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones displayed good antibacterial and antifungal activity, as well as being lethal to mosquito larvae, showcasing the potential of quinoline derivatives in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).

Antibacterial and Antifungal Properties

Quinoline derivatives have been synthesized for their potential antibacterial and antifungal properties. For example, novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones demonstrated significant biological activity against various bacterial and fungal strains, emphasizing the role of quinoline derivatives in the development of new antimicrobial therapies (ANISETTI & Reddy, 2012).

Fluorophore Applications in Biochemistry and Medicine

Quinoline derivatives are recognized for their efficiency as fluorophores, widely utilized in studying various biological systems, including DNA. Their potential as antioxidants and radioprotectors also marks them as significant compounds in medical research and application, contributing to the exploration of new, more sensitive, and selective compounds for bioanalytical purposes (Aleksanyan & Hambardzumyan, 2013).

Propriétés

IUPAC Name |

[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN2O2S/c1-17-5-4-7-20(13-17)25(29)30-27-15-21-14-19-6-2-3-8-23(19)28-24(21)31-16-18-9-11-22(26)12-10-18/h2-15H,16H2,1H3/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGQSHKNHZYESH-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)ON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)O/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2954201.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2954202.png)

![5-(4-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2954206.png)

![2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2954209.png)

![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B2954210.png)

![5,6-Dimethyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2954213.png)

![8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954219.png)

![N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2954220.png)